2-Fluoro-5-isopropoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring with a formyl group (CHO) and specific substituents: a fluorine atom at the second position (ortho) and an isopropoxy group (OCH(CH₃)₂) at the fifth position (para). Its molecular formula is C₉H₁₁F O₂, and it is classified under benzaldehydes, which are known for their distinctive aromatic properties and reactivity in organic synthesis .
Several methods have been proposed for synthesizing 2-Fluoro-5-isopropoxybenzaldehyde:
2-Fluoro-5-isopropoxybenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 2-Fluoro-5-isopropoxybenzaldehyde. Here are a few notable examples:
Compound Name | CAS Number | Key Features | Similarity Index |
---|---|---|---|
2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | Methoxy group instead of isopropoxy | 0.91 |
2-Fluoro-4-isopropoxybenzaldehyde | 1242070-92-3 | Different substitution pattern on the benzene ring | 0.92 |
2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | Two fluorine atoms at different positions | 0.91 |
3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | Fluorine at a different position | 0.88 |
These compounds illustrate variations in substituent types and positions on the benzene ring, highlighting the structural uniqueness of 2-Fluoro-5-isopropoxybenzaldehyde while also indicating potential avenues for comparative studies in biological activity and reactivity patterns.